molecular formula C10H8Cl2N4O B7557829 2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide

2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No. B7557829
M. Wt: 271.10 g/mol
InChI Key: GVGDIVIZLQSCFQ-UHFFFAOYSA-N
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Description

2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as Chlorfenapyr, and it is a member of the pyrrole class of chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide involves the inhibition of mitochondrial respiration in the target organism. This results in the disruption of the electron transport chain, leading to the accumulation of toxic levels of reactive oxygen species and ultimately, the death of the organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Chlorfenapyr have been extensively studied. In insects, this compound has been shown to cause damage to the midgut epithelium, leading to the disruption of digestive processes. In mammals, Chlorfenapyr has been shown to have low toxicity, with no significant adverse effects observed at low doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of Chlorfenapyr for lab experiments is its high potency and selectivity against a wide range of pests. This makes it a useful tool for studying the effects of insecticides and acaricides on target organisms. However, one of the main limitations of Chlorfenapyr is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide. One area of interest is the development of new insecticides and acaricides based on this compound. Another area of interest is the study of the potential applications of Chlorfenapyr as a corrosion inhibitor and as a dye. Additionally, further research is needed to fully understand the mechanism of action of Chlorfenapyr and its potential effects on non-target organisms.

Synthesis Methods

The synthesis of 2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide involves the reaction of 3-chloro-2-(1,2,4-triazol-1-yl)aniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate which is then treated with a reducing agent to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields. In the medical field, this compound has been shown to have potent insecticidal and acaricidal properties, making it a potential candidate for the development of new insecticides and acaricides. In the agricultural field, Chlorfenapyr has been found to be effective against a wide range of pests, including mites, aphids, and thrips, making it a promising candidate for the development of new pesticides. In the material science field, this compound has been studied for its potential applications as a corrosion inhibitor and as a dye.

properties

IUPAC Name

2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-4-9(17)15-8-3-1-2-7(12)10(8)16-6-13-5-14-16/h1-3,5-6H,4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDIVIZLQSCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=NC=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide

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